NKTR-105 -

NKTR-105

Catalog Number: EVT-277210
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NKTR-105 is a novel form of docetaxel that was developed using Nektar's advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company's second oncology program in clinical development. In previous preclinical studies, NKTR-105 demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that NKTR-105 may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy. (Sourced from http://ir.nektar.com/releasedetail.cfm?releaseid=378943)
Source and Classification

NKTR-105 is classified as an anti-neoplastic agent and belongs to the taxoid family of drugs. It is derived from docetaxel through a process known as PEGylation, which involves the attachment of polyethylene glycol (PEG) polymers to the drug molecule. This modification enhances solubility, stability, and bioavailability while reducing systemic toxicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of NKTR-105 involves a proprietary polymer conjugation technology platform developed by Nektar Therapeutics. This process typically includes:

  1. Polymer Conjugation: The attachment of PEG polymers to docetaxel to form NKTR-105. This step is crucial for improving the drug's solubility and prolonging its circulation time in the bloodstream.
  2. Optimization: The formulation undergoes rigorous testing to optimize the ratio of PEG to docetaxel, ensuring that the resulting compound maintains therapeutic efficacy while minimizing side effects.

The synthesis process is designed to ensure that NKTR-105 retains the active properties of docetaxel while enhancing its pharmacological profile.

Molecular Structure Analysis

Structure and Data

The molecular structure of NKTR-105 consists of a core docetaxel molecule linked to one or more PEG chains. This conjugation alters the physicochemical properties of docetaxel:

  • Molecular Weight: The addition of PEG significantly increases the molecular weight compared to unmodified docetaxel.
  • Solubility: The hydrophilic nature of PEG improves solubility in aqueous environments, facilitating better absorption and distribution.

The specific structural formula includes multiple hydroxyl groups from the PEG moiety that may interact with biological systems differently than the parent drug.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing NKTR-105 is the conjugation reaction between docetaxel and polyethylene glycol. This reaction can be characterized by:

  1. Esterification: The formation of ester bonds between hydroxyl groups on PEG and carboxyl groups on docetaxel.
  2. Stability Testing: Post-synthesis, NKTR-105 undergoes stability testing under various conditions (pH, temperature) to ensure that it maintains its integrity over time.

These reactions are critical for ensuring that NKTR-105 can effectively deliver docetaxel to tumor sites without premature degradation.

Mechanism of Action

Process and Data

NKTR-105 functions primarily through its action as an anti-mitotic agent:

  1. Microtubule Disruption: Like its parent compound, NKTR-105 disrupts microtubule formation during cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
  2. Enhanced Tumor Exposure: The polymer conjugation allows for prolonged circulation time in the bloodstream, resulting in increased exposure of tumor tissues to docetaxel concentrations—up to four times higher than those achieved with standard formulations.

This mechanism not only enhances antitumor activity but also reduces systemic toxicity associated with high peak concentrations typically seen with conventional chemotherapy regimens.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NKTR-105 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Highly soluble in water due to the PEG component.
  • Stability: Demonstrates greater stability compared to unmodified docetaxel under physiological conditions.

These properties contribute significantly to its potential clinical applications, allowing for more efficient delivery methods.

Applications

Scientific Uses

NKTR-105 is primarily being investigated for its use in treating various solid tumors that have proven refractory to existing therapies. Key applications include:

The ongoing research aims to establish NKTR-105 as a viable alternative or adjunct therapy in oncology, particularly for patients who have exhausted other treatment options.

Introduction to NKTR-105: Development Rationale and Technological Innovation

Historical Context of Taxane-Based Chemotherapeutics and Limitations

Docetaxel stands as a cornerstone chemotherapeutic agent, approved for multiple solid tumors including breast, non-small cell lung, prostate, gastric, and head and neck cancers. Its mechanism involves disruption of microtubule dynamics, inducing mitotic arrest and apoptosis in rapidly dividing cancer cells. Despite its broad clinical utility, docetaxel suffers from significant pharmacological limitations. As a small molecule, it exhibits rapid systemic clearance, necessitating high-dose regimens that increase toxicity risks. Its hydrophobic nature requires polysorbate-80-based solubilizers, which contribute to hypersensitivity reactions and fluid retention. Most critically, docetaxel displays suboptimal tumor penetration and retention, with plasma concentrations typically falling below therapeutic thresholds within 72 hours post-administration. These factors collectively constrain its therapeutic index—limiting efficacy while exacerbating dose-limiting toxicities like neutropenia. The quest to overcome these barriers motivated the development of novel taxane formulations with enhanced pharmacokinetic profiles [1] [2].

Rationale for PEGylation in Oncology: Overcoming Docetaxel’s Pharmacokinetic Challenges

PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—represents a clinically validated strategy to optimize chemotherapeutic agents. This technology leverages PEG’s hydrodynamic properties to alter drug disposition. Conjugation increases molecular size, reducing renal filtration and extending plasma half-life. The hydrophilic PEG shell also shields hydrophobic drug moieties, decreasing enzymatic degradation and minimizing opsonization by the mononuclear phagocyte system. Crucially for oncology, PEGylation promotes enhanced permeability and retention (EPR) effects in tumor vasculature, where leaky endothelial architecture allows selective macromolecule accumulation [5].

NKTR-105 applies this approach to docetaxel, aiming to transform its pharmacokinetic (PK) profile:

  • Extended Plasma Exposure: Sustained therapeutic concentrations potentially overcome docetaxel’s exposure limitations
  • Reduced Peak Concentrations: Attenuated Cmax may lower risks of acute toxicities like neutropenia
  • Increased Tumor Accumulation: Passive targeting via EPR effect could enhance intratumoral drug deliveryPreclinical evidence confirms these advantages. In H460 NSCLC xenografts, NKTR-105 administration resulted in plasma docetaxel concentrations sustained above 5 ng/mL for 168 hours—far exceeding the 72-hour window observed with conventional docetaxel [2].

Table 1: Plasma Pharmacokinetic Comparison (H460 Xenograft Model)

ParameterDocetaxelNKTR-105Change
Cmax (ng/mL)6505013-fold lower
>5 ng/mL Duration72 hours168 hours2.3-fold longer
Tumor AUC (0-168h)1x2x2-fold higher

Nektar’s Polymer Conjugation Platform: Design Principles for NKTR-105

NKTR-105 exemplifies Nektar Therapeutics’ advanced polymer conjugate technology—a platform validated by nine FDA-approved products including PEGASYS® (PEG-interferon alfa-2a) and Neulasta® (PEG-filgrastim). Unlike first-generation linear PEGylation, Nektar’s approach utilizes multi-arm, high-molecular-weight PEG architectures engineered for superior drug delivery [1] [6].

The platform’s design principles applied to NKTR-105 include:

  • Reversible Conjugation: PEG chains are linked via hydrolysable ester bonds, enabling controlled release of bioactive docetaxel over time
  • Optimal Polymer Size: High-molecular-weight PEG (undisclosed exact size) balances prolonged circulation with eventual clearance
  • Steric Shielding: PEG coating masks docetaxel’s hydrophobic domains, reducing protein binding and nonspecific uptake
  • Enhanced Solubility: Eliminates need for solubilizing excipients like polysorbate 80

This technological approach builds upon Nektar’s earlier success with NKTR-102 (PEG-irinotecan), demonstrating the platform’s versatility across diverse chemotherapeutic classes. The polymer conjugation fundamentally reprograms docetaxel’s biodistribution—shifting from rapid systemic clearance toward sustained circulation with progressive tumor accumulation. Preclinical data confirms this mechanistic shift: In H460 xenografts, tumor docetaxel exposure (AUC) increased 2-fold after NKTR-105 administration compared to equitoxic docetaxel doses, while intratumoral concentrations remained 0.4-4-fold higher throughout the dosing interval [2].

Table 2: Nektar's PEGylation Platform Clinical Impact

Therapeutic AreaApproved PEGylated DrugsKey PK Improvements
OncologyNeulasta®, Oncaspar®Extended half-life (15-80h vs 3.5h)
VirologyPEGASYS®Sustained absorption, weekly dosing
ImmunologyCimzia®Reduced immunogenicity, monthly dosing
Opioid DisordersMovantik®Reduced CNS penetration, gut selectivity

Properties

Product Name

NKTR-105

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

NKTR105; NKTR-105; NKTR 105; docetaxel conjugate.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.